3-Chloro-1,5,5-trimethylcyclohexa-1,3-diene
Description
3-Chloro-1,5,5-trimethylcyclohexa-1,3-diene is a chemical compound with a unique structure characterized by a cyclohexadiene ring substituted with a chlorine atom and three methyl groups. This compound is part of the broader class of cycloalkenes, which are cyclic hydrocarbons containing one or more double bonds.
Properties
CAS No. |
62000-43-5 |
|---|---|
Molecular Formula |
C9H13Cl |
Molecular Weight |
156.65 g/mol |
IUPAC Name |
3-chloro-1,5,5-trimethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H13Cl/c1-7-4-8(10)6-9(2,3)5-7/h4,6H,5H2,1-3H3 |
InChI Key |
WYPGBFBJAYMKND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(C1)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,5,5-trimethylcyclohexa-1,3-diene typically involves the chlorination of 1,5,5-trimethylcyclohexa-1,3-diene. This reaction can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1,5,5-trimethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Addition Reactions: The double bonds in the cyclohexadiene ring can participate in electrophilic addition reactions, such as halogenation and hydrohalogenation.
Oxidation Reactions: The compound can be oxidized to form various oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Addition: Halogens (e.g., bromine) or hydrogen halides (e.g., HCl) can be used under ambient or slightly elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.
Major Products Formed
Substitution: Products with different substituents replacing the chlorine atom.
Addition: Dihalogenated or hydrohalogenated products.
Oxidation: Oxygenated derivatives such as alcohols, ketones, or carboxylic acids.
Scientific Research Applications
3-Chloro-1,5,5-trimethylcyclohexa-1,3-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-1,5,5-trimethylcyclohexa-1,3-diene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds. Its double bonds allow for participation in addition reactions, while the chlorine atom can be involved in substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1,5,5-Trimethylcyclohexa-1,3-diene: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Bromo-1,5,5-trimethylcyclohexa-1,3-diene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.
1,3,5-Trimethylcyclohexa-1,3-diene: Lacks the halogen substituent, affecting its chemical behavior.
Uniqueness
3-Chloro-1,5,5-trimethylcyclohexa-1,3-diene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications and research studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
